![molecular formula C19H24N2O4 B3899030 2-cyano-3-(3,4-diethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B3899030.png)
2-cyano-3-(3,4-diethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide
Overview
Description
2-cyano-3-(3,4-diethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
The mechanism of action of 2-cyano-3-(3,4-diethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide is not fully understood. However, it has been suggested that this compound may exert its effects by inhibiting specific enzymes or proteins involved in various cellular processes.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of this compound. This compound has been found to exhibit potent antimicrobial activity against various bacterial and fungal strains. It has also been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 2-cyano-3-(3,4-diethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide in lab experiments include its potent antimicrobial, anticancer, and anti-inflammatory properties. However, the limitations of this compound include its relatively low solubility in water and its potential toxicity at higher concentrations.
Future Directions
There are several potential future directions for the use of 2-cyano-3-(3,4-diethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide in scientific research. One of the potential applications of this compound is in the development of novel drug delivery systems. It may also be used as a lead compound for the development of new antimicrobial, anticancer, and anti-inflammatory agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions. Its potent antimicrobial, anticancer, and anti-inflammatory properties make it a promising candidate for further research and development.
Scientific Research Applications
2-cyano-3-(3,4-diethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, anticancer, and anti-inflammatory properties. This compound has also been studied for its potential use in drug delivery systems.
properties
IUPAC Name |
(E)-2-cyano-3-(3,4-diethoxyphenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-3-23-17-8-7-14(11-18(17)24-4-2)10-15(12-20)19(22)21-13-16-6-5-9-25-16/h7-8,10-11,16H,3-6,9,13H2,1-2H3,(H,21,22)/b15-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMQILHMHPNZFJ-XNTDXEJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NCC2CCCO2)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NCC2CCCO2)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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